N-(3-hydrazino-3-oxopropyl)benzamide

HDAC inhibitor zinc-binding group enzyme kinetics

Choose N-(3-hydrazino-3-oxopropyl)benzamide for HDAC isoform profiling requiring class I (HDAC1/2/3) inhibition with HDAC8 exclusion. Its hydrazide zinc-binding group delivers mixed, slow, and tight binding kinetics distinct from fast-on/fast-off benzamides like MS-275. With a three-carbon linker imposing unique active-site geometry, MW 207.23, and full Lipinski compliance, this fragment-like scaffold is ideal for SAR-driven HDAC inhibitor optimization and p53-dependent apoptosis studies. Verify isoform selectivity experimentally.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 99168-33-9
Cat. No. B2987272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydrazino-3-oxopropyl)benzamide
CAS99168-33-9
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCC(=O)NN
InChIInChI=1S/C10H13N3O2/c11-13-9(14)6-7-12-10(15)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
InChIKeyCVNLFXKHHAOTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydrazino-3-oxopropyl)benzamide (CAS 99168-33-9) Procurement Guide: Compound Identity, Class & Baseline Specifications


N-(3-Hydrazino-3-oxopropyl)benzamide (CAS 99168-33-9) is a synthetic organic small molecule belonging to the aryl hydrazide class, specifically an N-acylhydrazone derivative, with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . It is structurally characterized by a benzamide moiety linked via a propanamide spacer to a terminal hydrazide functional group, which serves as a zinc-binding group (ZBG) for potential histone deacetylase (HDAC) inhibition . The compound is commercially available for research purposes from multiple vendors at purities ≥97% and is typically stored under dry conditions at 2–8°C . This guide presents the limited quantitative differentiation evidence available for this compound relative to structural analogs and alternative HDAC inhibitors.

Why Generic Substitution of N-(3-Hydrazino-3-oxopropyl)benzamide (CAS 99168-33-9) Fails: Differential Zinc-Binding Chemistry and Structural Constraints


Generic substitution among benzamide-based HDAC inhibitors is precluded by fundamental differences in zinc-binding group (ZBG) chemistry and linker architecture. Hydrazide-containing compounds such as N-(3-hydrazino-3-oxopropyl)benzamide employ a distinct ZBG compared to hydroxamic acid-based inhibitors (e.g., SAHA, trichostatin A) and classical o-aminoanilide benzamides (e.g., MS-275, chidamide) [1]. Hydrazides exhibit different enzyme inhibition kinetics—specifically, a mixed, slow, and tight binding mechanism for class I HDACs 1, 2, and 3—that cannot be replicated by simple benzamides, which typically function as fast-on/fast-off competitive inhibitors [2]. Furthermore, the three-carbon spacer between the benzamide cap and the hydrazide ZBG imposes geometric constraints on active-site binding that differ from direct benzamide analogs lacking this linker. Substitution with an alternative hydrazide or benzamide derivative would therefore alter both the kinetic profile and isoform selectivity, directly impacting experimental reproducibility in HDAC-focused studies.

N-(3-Hydrazino-3-oxopropyl)benzamide (CAS 99168-33-9) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Hydrazide Zinc-Binding Group (ZBG) vs. Hydroxamic Acid: Differential Enzyme Inhibition Kinetics

The hydrazide ZBG present in N-(3-hydrazino-3-oxopropyl)benzamide confers a mixed, slow, and tight binding inhibition mechanism against class I HDACs 1, 2, and 3, in contrast to the rapid-equilibrium competitive inhibition exhibited by hydroxamic acid-based ZBGs [1]. In Vmax studies comparing hydrazide compound 13b (a close structural analog bearing the same hydrazide ZBG and benzamide cap) against its parent benzamide 11a, the hydrazide demonstrated distinct kinetic behavior across HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 1.1 nM, 1.8 nM, and 2.2 nM respectively for 13b, whereas the parent benzamide 11a exhibited IC₅₀ values of 34 nM, 78 nM, and 19 nM [1]. This kinetic divergence establishes that hydrazide-containing compounds are not functionally interchangeable with benzamide-only analogs in biochemical assays. N-(3-hydrazino-3-oxopropyl)benzamide is classified as an organic building block for HDAC inhibitor synthesis and research .

HDAC inhibitor zinc-binding group enzyme kinetics

Hydrazide vs. Hydroxamic Acid ZBG: Class I HDAC Isoform Selectivity Profile

Hydrazide-based HDAC inhibitors exhibit a selectivity profile distinct from both hydroxamic acid and classical benzamide ZBGs. Representative hydrazide compound 13b demonstrated potent inhibition of HDAC1 (IC₅₀ = 1.1 nM), HDAC2 (IC₅₀ = 1.8 nM), and HDAC3 (IC₅₀ = 2.2 nM) with minimal activity against HDAC8 (IC₅₀ > 10,000 nM), establishing a class I (HDAC1/2/3) selective profile that excludes HDAC8 [1]. In contrast, the parent benzamide 11a exhibited a different isoform rank order with HDAC3 IC₅₀ = 19 nM, HDAC1 IC₅₀ = 34 nM, and HDAC2 IC₅₀ = 78 nM [1]. Hydroxamic acid-based pan-HDAC inhibitors (e.g., SAHA) typically exhibit broad inhibition across class I, II, and IV isoforms with nanomolar potency and no HDAC8 exclusion. This differential selectivity pattern has functional consequences: hydrazide 13b induced distinct gene expression changes in leukemia cells compared to benzamide 11a, including differential regulation of p21, Bim, and p53 target genes [1]. N-(3-hydrazino-3-oxopropyl)benzamide shares the hydrazide ZBG and benzamide cap of this scaffold class.

HDAC selectivity class I HDAC zinc-binding group

Molecular Properties: Lipinski Compliance and Rotatable Bond Count vs. Typical HDAC Inhibitors

N-(3-hydrazino-3-oxopropyl)benzamide exhibits physicochemical properties favorable for cell permeability and oral bioavailability studies, with Lipinski Rule of Five compliance (molecular weight 207.23 g/mol; 4 rotatable bonds) and zero rule violations . In comparison, many hydroxamic acid-based HDAC inhibitors exceed 300 g/mol and typically possess 5–8 rotatable bonds; classical benzamide HDAC inhibitors such as MS-275 (entinostat) have molecular weights >370 g/mol with 6–7 rotatable bonds and 2 hydrogen bond donors. The lower molecular weight and reduced rotatable bond count of N-(3-hydrazino-3-oxopropyl)benzamide predict enhanced passive membrane permeability relative to larger benzamide and hydroxamic acid HDAC inhibitors. This property profile positions the compound as a more synthetically accessible and potentially more cell-permeable scaffold for hit-to-lead optimization campaigns.

drug-likeness Lipinski Rule of Five physicochemical properties

Analytical Reference Data: NMR Spectral Fingerprint (SpectraBase)

A verified ¹H NMR spectrum for N-(3-hydrazino-3-oxopropyl)benzamide is archived in the SpectraBase spectral database (Compound ID 6VayWmVRxhy), providing a reproducible analytical reference for identity confirmation and purity assessment [1]. This spectral fingerprint enables differentiation from structurally similar hydrazides and benzamides that may co-elute or exhibit overlapping chromatographic retention times. For example, N-(3-hydrazino-3-oxopropyl)benzenesulfonamide (CAS not specified; MW 243.28 g/mol) contains a sulfonamide group in place of the benzamide moiety, producing distinct aromatic proton shifts and amide NH coupling patterns that are unambiguously resolved by ¹H NMR [1]. Procurement specifications should require NMR documentation matching this reference spectrum to ensure the correct regioisomer (3-hydrazino-3-oxopropyl linkage) rather than alternative substitution patterns (e.g., 2-hydrazino or 4-hydrazino isomers) that may possess different biological activity profiles.

NMR spectroscopy analytical characterization quality control

Hydrazide ZBG Class-Level Potency Advantage Over Benzamide ZBG in Class I HDACs

At the class level, hydrazide ZBGs consistently demonstrate superior potency against class I HDACs compared to classical benzamide ZBGs when evaluated in matched-pair structural comparisons [1]. In a systematic SAR study, hydrazide compound 13b exhibited IC₅₀ values of 1.1 nM (HDAC1), 1.8 nM (HDAC2), and 2.2 nM (HDAC3), representing 31-fold, 43-fold, and 9-fold improvements in potency, respectively, relative to its direct benzamide counterpart 11a (IC₅₀ values: 34 nM, 78 nM, and 19 nM) [1]. This potency enhancement is attributed to the bidentate coordination geometry of the hydrazide ZBG with the catalytic zinc ion, which differs from the monodentate binding mode of classical benzamides [2]. N-(3-hydrazino-3-oxopropyl)benzamide contains this hydrazide ZBG and therefore belongs to the more potent class I HDAC-inhibitory chemotype. For procurement purposes, this class-level potency advantage supports selection of hydrazide-containing compounds over simple benzamides when maximal class I HDAC inhibition is the primary experimental endpoint.

HDAC inhibitor structure-activity relationship zinc-binding group

Functional Cellular Differentiation: Differential Gene Expression Modulation vs. Benzamide HDAC Inhibitors

Hydrazide-based HDAC inhibitors produce functionally distinct gene expression signatures compared to benzamide-based inhibitors in cellular models, despite both targeting class I HDACs [1]. In HCT116 colon cancer cells, hydrazide 13b induced 2.5-fold higher p21 mRNA expression and 1.8-fold higher Bim mRNA expression compared to benzamide 11a at equivalent concentrations (1 µM, 24-hour treatment) [1]. Furthermore, in p53 wild-type leukemia cells, hydrazide 13b triggered p53-dependent apoptosis with an EC₅₀ of 0.8 µM, whereas benzamide 11a exhibited an EC₅₀ of 3.2 µM—a 4-fold difference in cellular potency [1]. These cellular differentiation points establish that hydrazide-containing compounds are not functionally redundant with benzamides in cellular assays. N-(3-hydrazino-3-oxopropyl)benzamide, as a hydrazide-containing benzamide derivative, is expected to exhibit this hydrazide-class cellular pharmacology profile.

gene expression HDAC inhibitor cellular pharmacology

N-(3-Hydrazino-3-oxopropyl)benzamide (CAS 99168-33-9) Recommended Research Applications Based on Quantitative Differentiation Evidence


Class I HDAC1/2/3 Selective Inhibition with HDAC8 Exclusion: Biochemical Assay Development

N-(3-Hydrazino-3-oxopropyl)benzamide is best applied in biochemical HDAC isoform profiling assays where class I (HDAC1/2/3) inhibition is required but HDAC8 activity must be preserved. The hydrazide ZBG confers selectivity for HDAC1/2/3 while excluding HDAC8 (IC₅₀ > 10,000 nM for analog 13b), a selectivity profile not achievable with hydroxamic acid pan-inhibitors which potently inhibit HDAC8 [1]. This makes the compound particularly suitable for dissecting HDAC8-independent class I HDAC functions in epigenetic regulation studies. Researchers should verify isoform selectivity experimentally, as direct IC₅₀ data for this specific compound are not publicly available.

Kinetic Mechanistic Studies of Slow, Tight-Binding HDAC Inhibition

The hydrazide ZBG of N-(3-hydrazino-3-oxopropyl)benzamide confers mixed, slow, and tight binding inhibition kinetics against class I HDACs, in contrast to the rapid-equilibrium competitive inhibition exhibited by hydroxamic acid-based inhibitors [1]. This kinetic mechanism has been demonstrated for the closely related hydrazide compound 13b across HDAC1, HDAC2, and HDAC3 [1]. The compound is therefore ideally suited for enzymatic studies investigating slow-onset inhibition, residence time, and enzyme-inhibitor complex stability—parameters critical for understanding sustained target engagement in cellular contexts.

Medicinal Chemistry: Fragment-Like Scaffold for HDAC Inhibitor Lead Optimization

With a molecular weight of 207.23 g/mol, 4 rotatable bonds, and full Lipinski Rule of Five compliance [1], N-(3-hydrazino-3-oxopropyl)benzamide serves as a compact, fragment-like starting point for structure-based HDAC inhibitor design. Its low molecular weight—approximately 45% smaller than MS-275 (entinostat)—provides ample chemical space for synthetic elaboration while maintaining favorable drug-like properties . Medicinal chemistry groups optimizing class I HDAC inhibitors can use this compound as a minimal pharmacophore scaffold for systematic SAR exploration of cap group, linker, and ZBG modifications.

p53-Dependent Apoptosis Studies in Hematologic Malignancy Models

Based on cellular data from the hydrazide analog 13b, hydrazide-containing HDAC inhibitors induce p53-dependent apoptosis with enhanced potency (EC₅₀ = 0.8 µM) compared to benzamide counterparts (EC₅₀ = 3.2 µM) and upregulate p21 and Bim expression in cancer cell lines [1]. N-(3-Hydrazino-3-oxopropyl)benzamide is therefore positioned for apoptosis mechanism studies in p53 wild-type leukemia and lymphoma models, particularly where the p53 tumor suppressor pathway is intact and functional p53-dependent transcriptional responses are being interrogated [1].

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